molecular formula C25H21NO4 B4990488 4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B4990488
M. Wt: 399.4 g/mol
InChI Key: CBMMYHTWNHELCM-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has been of interest to researchers due to its potential use in various scientific applications.

Scientific Research Applications

4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been studied for its potential use in various scientific applications. One area of interest is its use as a fluorescent probe for detecting metal ions in biological systems. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

Mechanism of Action

The mechanism of action of 4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in its various applications is not yet fully understood. However, it is believed to interact with metal ions by forming chelate complexes, and with biological molecules by intercalating into DNA.
Biochemical and Physiological Effects:
Studies have shown that 4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has low toxicity and does not cause significant changes in the biochemical and physiological parameters of cells and tissues.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its high sensitivity and selectivity for metal ion detection. However, its limited solubility in water and other biological fluids can be a limitation for some applications.

Future Directions

Future research on 4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one could focus on improving its solubility and biocompatibility for use in biological systems. It could also be studied for its potential use in other scientific applications, such as imaging and drug delivery. Additional studies could also be conducted to further understand its mechanism of action and potential toxicity.

Synthesis Methods

The synthesis of 4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 2-(2-methylphenoxy)ethanol with 4-formylbenzoic acid in the presence of a catalytic amount of piperidine. The resulting product is then treated with phenylhydrazine and acetic anhydride to form the final compound.

properties

IUPAC Name

(4Z)-4-[[4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-18-7-5-6-10-23(18)29-16-15-28-21-13-11-19(12-14-21)17-22-25(27)30-24(26-22)20-8-3-2-4-9-20/h2-14,17H,15-16H2,1H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBMMYHTWNHELCM-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=C(C=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

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